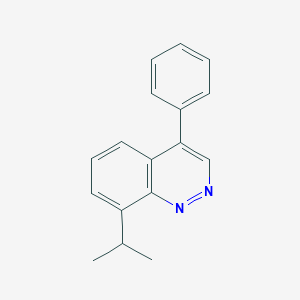![molecular formula C11H15BrFN B14124968 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine is a compound that features a bromine and fluorine substituted cyclohexadiene ring attached to a pyrrolidine moiety
Méthodes De Préparation
The synthesis of 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of cyclohexa-2,4-diene followed by the introduction of a pyrrolidine group. The reaction conditions typically involve the use of bromine and fluorine sources in the presence of suitable catalysts and solvents. Industrial production methods may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in various interactions, influencing the compound’s reactivity and binding properties. The pyrrolidine moiety can interact with biological targets, potentially affecting enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine can be compared with other similar compounds such as:
1-Bromo-6-fluorocyclohexa-2,4-diene: Lacks the pyrrolidine moiety, resulting in different reactivity and applications.
1-[(1-Bromo-6-chlorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine:
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyrrolidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15BrFN |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-[(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H15BrFN/c12-11(6-2-1-5-10(11)13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2 |
Clé InChI |
QBTOOXWTKYVUIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2(C=CC=CC2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

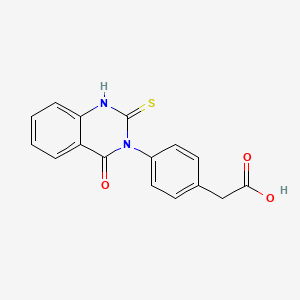
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
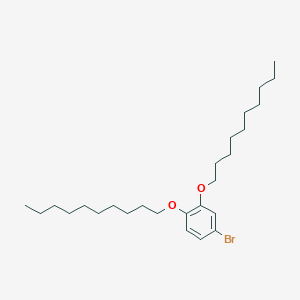
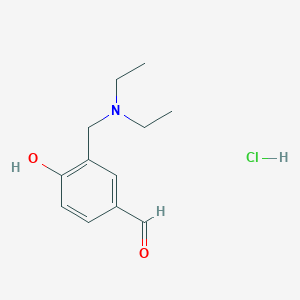
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/structure/B14124929.png)
![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
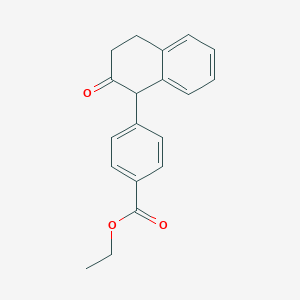
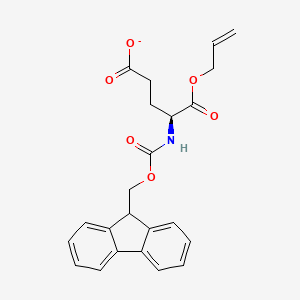
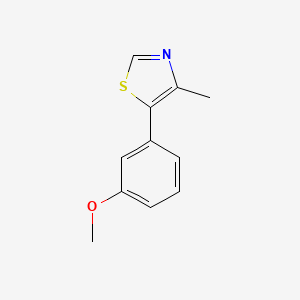
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
